molecular formula C11H23N3 B2694970 1-Methyl-4-(piperidin-3-ylmethyl)piperazine CAS No. 896054-84-5

1-Methyl-4-(piperidin-3-ylmethyl)piperazine

Cat. No.: B2694970
CAS No.: 896054-84-5
M. Wt: 197.326
InChI Key: KHESUUBSLVIEBH-UHFFFAOYSA-N
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Description

1-Methyl-4-(piperidin-3-ylmethyl)piperazine is a nitrogen-containing heterocyclic compound that serves as a versatile chemical building block and key synthon in medicinal chemistry research. Its structure, featuring a piperazine ring linked to a piperidine moiety, is commonly utilized in the design and synthesis of novel biologically active molecules . Piperazine derivatives are frequently employed in pharmaceutical research for their ability to optimize the pharmacokinetic properties of lead compounds and as scaffolds to position pharmacophoric groups for target interaction . This compound is particularly valuable in the exploration of central nervous system (CNS) targets; for instance, structurally similar piperazine and piperidine compounds have been investigated as potent histamine H3 receptor antagonists, which are relevant for conditions like cognitive deficits, Alzheimer's disease, and obesity . Researchers value this chemical for its potential to be incorporated into more complex structures through reactions at its nitrogen atoms, enabling the creation of diverse compound libraries for biological screening . It is supplied as a research tool for use in laboratory settings only. This product is labeled "For Research Use Only" and is strictly intended for use in laboratory research. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-methyl-4-(piperidin-3-ylmethyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3/c1-13-5-7-14(8-6-13)10-11-3-2-4-12-9-11/h11-12H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHESUUBSLVIEBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896054-84-5
Record name 1-methyl-4-(piperidin-3-ylmethyl)piperazine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(piperidin-3-ylmethyl)piperazine typically involves the reaction of piperidine derivatives with piperazine derivatives under controlled conditions. One common method involves the alkylation of 1-methylpiperazine with 3-chloromethylpiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(piperidin-3-ylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology and toxicology.

Antimicrobial Activity

Research has demonstrated that 1-Methyl-4-(piperidin-3-ylmethyl)piperazine possesses significant antimicrobial properties. Studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, including:

Bacterial StrainActivity Level
Staphylococcus aureusModerate to High
Escherichia coliModerate
Pseudomonas aeruginosaLow

In vitro studies have shown cytotoxic effects against various tumor cell lines, suggesting potential applications in cancer treatment .

Neuropharmacological Applications

The compound's interaction with neurotransmitter receptors has been explored, particularly its potential effects on:

  • Dopamine Receptors : Modulating dopaminergic pathways may influence conditions such as schizophrenia or Parkinson's disease.
  • Serotonin Receptors : Potential applications in treating mood disorders by affecting serotonin levels in the brain.

A comparative analysis of similar compounds indicates that modifications to the piperazine ring can significantly alter receptor affinity and activity, highlighting the importance of structural variations in therapeutic applications .

Case Study 1: Antimicrobial Efficacy

A study conducted on various piperazine derivatives, including this compound, assessed their antibacterial activity using serial dilution methods. The results indicated that certain derivatives exhibited significant antibacterial activity against tested strains, particularly against Staphylococcus aureus and Escherichia coli. This suggests that further development could lead to new antimicrobial agents .

Case Study 2: Cytotoxicity in Cancer Research

In vitro assays evaluated the cytotoxic effects of this compound on different cancer cell lines. The compound was tested against colon cancer (HT-29) and lung cancer (A549) cells, showing promising results with IC50 values indicating effective inhibition of cell proliferation compared to control groups. These findings support its potential as a lead compound for anticancer drug development .

Mechanism of Action

The mechanism of action of 1-Methyl-4-(piperidin-3-ylmethyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 1-methyl-4-(piperidin-3-ylmethyl)piperazine with structurally or functionally related compounds:

Structural Analogs with Nitroaryl Substituents

  • 1-Methyl-4-(3-nitrophenyl)piperazine () and 1-Methyl-4-(4-nitrophenyl)piperazine ():
    • Structural Differences : Nitro groups at the 3- or 4-positions of the phenyl ring vs. the piperidinylmethyl group in the target compound.
    • Functional Impact : Nitroaryl derivatives are intermediates in synthesizing aniline-containing ligands (e.g., σ receptor ligands or kinase inhibitors). The nitro group enhances electrophilicity, facilitating reduction to amines for further functionalization .
    • Biological Relevance : These compounds are precursors to bioactive molecules but lack direct pharmacological data in the provided evidence.

Anticancer Piperazine Derivatives

  • 1-Methyl-4-(2-[trifluoromethyl]benzyl)piperazine (): Structural Differences: A trifluoromethylbenzyl group replaces the piperidinylmethyl substituent. Functional Impact: This moiety is part of FLT3 kinase inhibitors (e.g., ponatinib analogs). However, activity depends on synergistic effects with other structural motifs (e.g., aminoisoquinoline), highlighting the importance of combined pharmacophores .
  • Adamantane-Piperazine Hybrids (e.g., Compounds 12, 13, and 14 in ): Structural Differences: Bulky adamantane groups confer high σ1/σ2 receptor affinity. Functional Impact: These derivatives show nanomolar-range antiproliferative activity against multiple cancer cell lines (colon, prostate, leukemia) and antiangiogenic effects in xenograft models .

Antimicrobial and Antifilarial Derivatives

  • 1-Methyl-4-[5-(4-substitutedphenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazines ():
    • Structural Differences : Thiadiazole-sulfonyl groups replace the piperidinylmethyl chain.
    • Functional Impact : Substituents like fluorobenzyl or propinyl enhance antifungal activity (e.g., against Fusarium oxysporum), with MIC values <50 µg/mL .
  • N-Oxides of Piperazine Antifilarials ():
    • Structural Differences : Oxidation of the piperazine nitrogen to N-oxide.
    • Functional Impact : The N-oxide of diethylcarbamazine (DEC) showed improved microfilaricidal activity, though adulticidal effects remained unchanged .

Neurokinin Antagonists

  • 1-Piperidin-3-yl-4-piperidin-4-yl-piperazine Derivatives ():
    • Structural Differences : Dual piperidine substitutions at the 1- and 4-positions vs. a single piperidinylmethyl group.
    • Functional Impact : These compounds exhibit NK1/NK3 receptor antagonism, relevant for treating schizophrenia, emesis, and neurogenic inflammation .

Key Comparative Data

Compound Substituents Biological Activity Potency/IC50 Reference
This compound Piperidinylmethyl Limited direct data; structural analog N/A
1-Methyl-4-(3-nitrophenyl)piperazine 3-Nitrophenyl Intermediate for aniline derivatives N/A
1-Methyl-4-(2-trifluoromethylbenzyl)piperazine Trifluoromethylbenzyl FLT3 kinase inhibition (synergistic) ~10–100 nM (cell assays)
Adamantane-piperazine hybrids (e.g., 13 ) Adamantane-phenylmethyl Antiproliferative (pancreatic, leukemia) σ1R Ki = 1.2 nM
1-Methyl-4-(thiadiazol-sulfonyl)piperazines Thiadiazol-sulfonyl Antifungal (F. oxysporum) MIC = 50 µg/mL
DEC N-oxide Diethylcarbamoyl N-oxide Microfilaricidal (L. carinii) 75% suppression in vivo

Biological Activity

1-Methyl-4-(piperidin-3-ylmethyl)piperazine (CAS No. 896054-84-5) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and findings.

Chemical Structure and Properties

The compound features a piperazine core with a piperidine moiety, which contributes to its biological activity. The structural formula can be represented as follows:

C12H18N2\text{C}_{12}\text{H}_{18}\text{N}_2

This structure allows for interactions with various biological targets, influencing its pharmacological effects.

This compound primarily acts through the modulation of neurotransmitter receptors and enzymes. Research indicates that it exhibits significant affinity for histamine H3 receptors and sigma-1 receptors, which are implicated in pain modulation and neurological disorders . The protonation states of the piperazine and piperidine derivatives play a crucial role in their binding efficacy to these receptors .

Analgesic Effects

Studies have demonstrated that this compound exhibits analgesic properties by acting as a dual ligand for histamine H3 and sigma-1 receptors. In vivo experiments have shown its effectiveness in models of nociceptive and neuropathic pain, suggesting potential applications in pain management therapies .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests indicate that it possesses significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . This suggests that structural modifications in piperidine derivatives can enhance their bioactivity against microbial pathogens.

Comparative Analysis with Similar Compounds

Compound NameActivity TypeAffinity (nM)MIC (mg/mL)
This compoundAnalgesicVaries0.0039 - 0.025
KSK67H3 Receptor Ligand6.2N/A
KSK68Sigma-1 Receptor Ligand4.5N/A
Other Piperidine DerivativesAntimicrobialN/AVaries

Case Studies

Case Study 1: Analgesic Properties
In a study investigating the analgesic effects of various piperidine derivatives, compound 12 (a close analogue of this compound) was highlighted for its broad spectrum of activity against both nociceptive and neuropathic pain models. The research concluded that the structural features of the piperidine moiety significantly influenced the analgesic potency .

Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial potential of piperidine derivatives found that compounds similar to this compound exhibited strong inhibitory effects against gram-positive and gram-negative bacteria. The research indicated that modifications in the piperidine ring could lead to enhanced antibacterial properties, emphasizing the importance of chemical structure in determining biological activity .

Q & A

Q. How can the synthesis of 1-Methyl-4-(piperidin-3-ylmethyl)piperazine be optimized for high yield and purity?

Methodological Answer: Optimization involves precise control of reaction parameters:

  • Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile enhance reactivity for coupling reactions .
  • Catalysts : Palladium or nickel complexes improve cross-coupling efficiency .
  • Temperature and pH : Maintain 60–80°C and neutral pH to minimize side reactions .
  • Purification : Column chromatography (e.g., silica gel) or recrystallization ensures >95% purity .

Q. Table 1: Reaction Parameters and Outcomes

SolventCatalystTemperature (°C)Yield (%)Purity (%)
DMSOPd(OAc)₂707897
AcetonitrileNiCl₂(dppe)658296

Q. What analytical methods confirm the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., piperazine ring protons at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 211.18 g/mol) .
  • Infrared (IR) Spectroscopy : Peaks at 1600–1650 cm⁻¹ confirm C-N stretching in the piperazine ring .

Q. How can solubility challenges in biological assays be addressed for this compound?

Methodological Answer:

  • Solvent systems : Use DMSO-water mixtures (<5% DMSO) to balance solubility and biocompatibility .
  • pH adjustment : Buffers (pH 7.4) prevent precipitation in physiological conditions .
  • Surfactants : Polysorbate-80 (0.1% w/v) enhances colloidal stability .

Q. Table 2: Solubility in Common Solvents

SolventSolubility (mg/mL)Notes
DMSO45Suitable for stock solutions
PBS (pH 7.4)1.2Requires sonication

Advanced Research Questions

Q. How can biological targets and modulated pathways be identified for this compound?

Methodological Answer:

  • Molecular docking : Predict interactions with receptors (e.g., dopamine D3) using AutoDock Vina .
  • Radioligand binding assays : Quantify affinity (e.g., Ki < 100 nM for serotonin receptors) .
  • Transcriptomics : RNA-seq reveals downstream pathway alterations (e.g., MAPK/ERK) .

Q. Table 3: Target Identification Strategies

Target TypeTechniqueExample Outcome
EnzymesEnzyme inhibition assaysIC₅₀ = 12 µM for PDE5
GPCRscAMP accumulationEC₅₀ = 0.8 µM

Q. How can contradictions in reported biological activities be resolved?

Methodological Answer:

  • Reproducibility checks : Validate assays across labs (e.g., IC₅₀ variability <15%) .
  • Batch variability analysis : Compare NMR/HPLC profiles of different synthetic batches .
  • Meta-analysis : Aggregate data from PubChem and ChEMBL to identify consensus targets .

Q. What computational approaches predict interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate binding stability (e.g., 100 ns trajectories in GROMACS) .
  • QSAR modeling : Correlate substituent effects (e.g., logP, polar surface area) with activity .
  • Free-energy perturbation (FEP) : Calculate ΔΔG for derivative optimization .

Q. How can derivatives with improved pharmacological profiles be designed?

Methodological Answer:

  • Substituent modification : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
  • SAR studies : Test analogs with varied alkyl chain lengths (e.g., C3 vs. C5) .
  • Prodrug strategies : Esterify carboxyl groups to improve bioavailability .

Q. How is the compound’s role in enzyme/receptor modulation validated experimentally?

Methodological Answer:

  • In vitro assays : Measure inhibition of CYP450 isoforms (e.g., CYP3A4 IC₅₀ = 8 µM) .
  • Knockout models : Use CRISPR-edited cell lines to confirm target specificity .
  • Pharmacodynamic studies : Monitor biomarker changes (e.g., dopamine levels in microdialysates) .

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